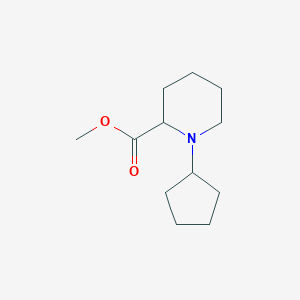
Methyl 1-cyclopentylpiperidine-2-carboxylate
Vue d'ensemble
Description
Methyl 1-cyclopentylpiperidine-2-carboxylate (MCC) is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology. MCC is also known by the name of BTCP (bicyclophosphate), and it is a potent analgesic that acts on the central nervous system.
Mécanisme D'action
Methyl 1-cyclopentylpiperidine-2-carboxylate acts as a potent analgesic by binding to the mu-opioid receptors in the brain. The mu-opioid receptors are responsible for the modulation of pain signals in the central nervous system. When Methyl 1-cyclopentylpiperidine-2-carboxylate binds to these receptors, it activates a series of signaling pathways that result in the inhibition of pain signals. Methyl 1-cyclopentylpiperidine-2-carboxylate also acts on other receptors in the brain, including the delta-opioid receptors and the kappa-opioid receptors, which can contribute to its analgesic effects.
Biochemical and Physiological Effects:
Methyl 1-cyclopentylpiperidine-2-carboxylate has a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and nausea. Its analgesic effects are due to its binding to the mu-opioid receptors in the brain, which results in the inhibition of pain signals. Its sedative effects are due to its binding to other receptors in the brain, including the GABA-A receptors, which can result in the modulation of neuronal activity. Its respiratory depressant effects are due to its binding to the mu-opioid receptors in the brainstem, which can result in the suppression of breathing. Its nausea-inducing effects are due to its activation of the chemoreceptor trigger zone in the brain, which can result in the stimulation of the vomiting reflex.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-cyclopentylpiperidine-2-carboxylate has several advantages for lab experiments, including its potency, selectivity, and stability. It is highly potent, which means that small amounts can be used to achieve significant effects. It is also highly selective, which means that it binds specifically to the mu-opioid receptors in the brain, reducing the risk of off-target effects. Finally, it is stable, which means that it can be stored for long periods without significant degradation.
However, Methyl 1-cyclopentylpiperidine-2-carboxylate also has several limitations for lab experiments, including its potential for abuse, its toxicity, and its legal status. Methyl 1-cyclopentylpiperidine-2-carboxylate is a controlled substance in many countries, which means that it can only be used for research purposes under strict regulations. It is also highly toxic, which means that it can pose a risk to researchers who handle it. Finally, its potential for abuse means that it must be handled with care to prevent misuse.
Orientations Futures
There are several future directions for research on Methyl 1-cyclopentylpiperidine-2-carboxylate, including its potential use as a painkiller, its effects on drug addiction, and its use as a biomarker for drug abuse. In the field of medicinal chemistry, Methyl 1-cyclopentylpiperidine-2-carboxylate could be further developed as a painkiller, potentially with reduced side effects and improved selectivity. In the field of neuroscience, Methyl 1-cyclopentylpiperidine-2-carboxylate could be studied further for its effects on drug addiction, potentially leading to the development of new treatments for addiction. Finally, in the field of forensic toxicology, Methyl 1-cyclopentylpiperidine-2-carboxylate could be studied further as a biomarker for drug abuse, potentially leading to improved methods for drug testing and investigations.
Applications De Recherche Scientifique
Methyl 1-cyclopentylpiperidine-2-carboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and forensic toxicology. In medicinal chemistry, Methyl 1-cyclopentylpiperidine-2-carboxylate has been studied for its analgesic properties and its potential use as a painkiller. It has been found to be highly effective in treating severe pain, including cancer pain, neuropathic pain, and postoperative pain.
In neuroscience, Methyl 1-cyclopentylpiperidine-2-carboxylate has been studied for its effects on the central nervous system. It has been found to act as a potent analgesic by binding to the mu-opioid receptors in the brain. Methyl 1-cyclopentylpiperidine-2-carboxylate has also been studied for its potential use in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
In forensic toxicology, Methyl 1-cyclopentylpiperidine-2-carboxylate has been studied for its potential use as a marker for drug abuse. It has been found to be a metabolite of various drugs, including fentanyl and its analogs, which are highly potent synthetic opioids. The presence of Methyl 1-cyclopentylpiperidine-2-carboxylate in urine or blood samples can indicate recent use of these drugs, making it a useful tool for forensic investigations.
Propriétés
IUPAC Name |
methyl 1-cyclopentylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-12(14)11-8-4-5-9-13(11)10-6-2-3-7-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPFMTGEJBATKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopentylpiperidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




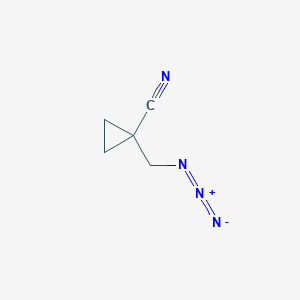

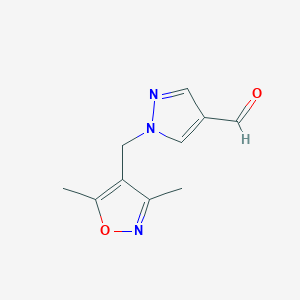
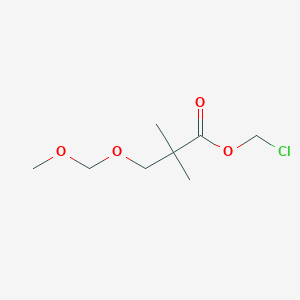
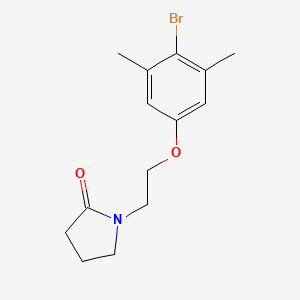
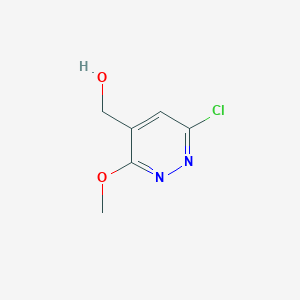

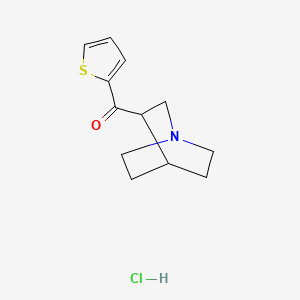
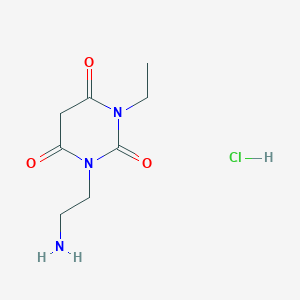

![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)
![2-(piperidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472099.png)
![[3-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B1472101.png)